![molecular formula C20H21N3O2 B2930898 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide CAS No. 898428-61-0](/img/structure/B2930898.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, also known as MPQP, is a quinazoline-based compound. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It has been extensively studied due to its potential use in medicinal and biological applications.
Synthesis Analysis
A series of novel quinazolin-4(3H)-one derivatives, including “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, were synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The synthesis involved the coupling of appropriate acid chloride with anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” was confirmed by single-crystal X-ray diffraction . The structure of the compound is based on the quinazoline scaffold, which is a significant heterocyclic system known for its diverse biological activities .Chemical Reactions Analysis
The chemical reactions of quinazolin-4(3H)-one derivatives, including “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide”, involve various functional group variations . The reactivity of the 2-methyl group and the 3-amino group in the quinazolinone ring plays a crucial role in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” and other quinazolin-4(3H)-one derivatives were characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These compounds are found to be soluble in chloroform, dimethyl sulfoxide, and dimethylformamide .Applications De Recherche Scientifique
Anticancer Activity
Research has shown that certain derivatives of quinazolinone, which include compounds structurally related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide, exhibit significant anticancer properties. For instance, novel derivatives synthesized and characterized by Liu et al. (2009) demonstrated strong antiproliferative activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009). Similarly, Al-Suwaidan et al. (2016) reported that certain 3-benzyl-4(3H)quinazolinone analogues showed broad spectrum antitumor activity, being more potent than the positive control 5-fluorouracil (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide have demonstrated antimicrobial properties. Saravanan et al. (2015) synthesized derivatives that showed activity against various human pathogenic microorganisms, suggesting potential use in developing new antimicrobials (Saravanan et al., 2015). Nanda et al. (2007) also reported that certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda et al., 2007).
Anticonvulsant Properties
Quinazolinone derivatives have been investigated for their potential in treating epilepsy. Malik et al. (2013) synthesized N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and found that they exhibited significant anticonvulsant effects in various models of experimental epilepsy (Malik et al., 2013). Additionally, Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide derivatives that showed promising anticonvulsant activities (Kothayer et al., 2019).
Analgesic and Anti-inflammatory Activities
Gopa et al. (2001) evaluated certain quinazolinone derivatives for their analgesic and anti-inflammatory activities. They found that the bromophenyl azo derivative showed significant activity comparable to standard drugs (Gopa et al., 2001).
Mécanisme D'action
The mechanism of action of quinazolin-4(3H)-one derivatives is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase . This enzyme catalyzes the conversion of arachidonic acid to PGH2, a key step in the inflammatory process .
Safety and Hazards
While the safety and hazards of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” specifically are not mentioned in the retrieved papers, it’s worth noting that long-term clinical usage of NSAIDs, which quinazolin-4(3H)-one derivatives are a part of, are associated with significant side effects such as severe gastrointestinal ulceration, bleeding, intolerance, and nephrotoxicity .
Orientations Futures
The future directions in the study of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide” and other quinazolin-4(3H)-one derivatives involve the development of safer and more active NSAIDs . The relationship between the functional group variation and the biological activity of these compounds is a key area of focus .
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-12-19(24)22-15-8-7-9-16(13-15)23-14(2)21-18-11-6-5-10-17(18)20(23)25/h5-11,13H,3-4,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZXSRRNPGDGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
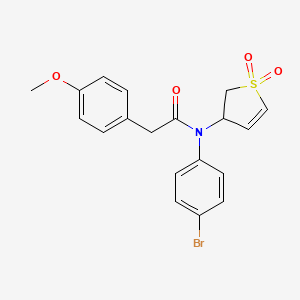
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)

![(4-Ethylpiperazin-1-yl)-[2-(furan-2-yl)quinolin-4-yl]methanone](/img/structure/B2930822.png)
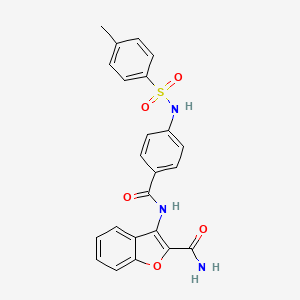
![Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2930827.png)
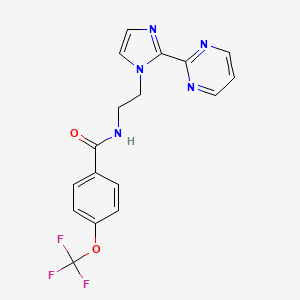
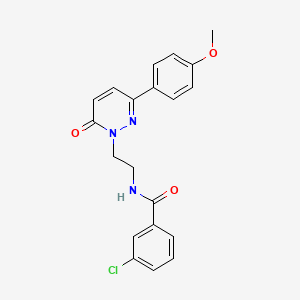
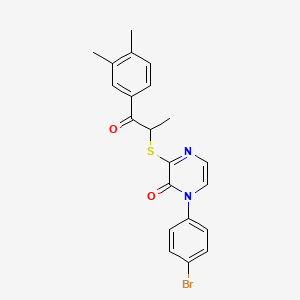
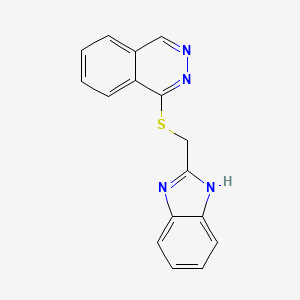

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
![8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)